molecular formula C17H19NO3 B11838140 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 55376-70-0

6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11838140
CAS No.: 55376-70-0
M. Wt: 285.34 g/mol
InChI Key: PRNUQUYVJLPUPG-UHFFFAOYSA-N
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Description

6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptyl group attached to the quinoline ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form the quinoline ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-6-carboxylic acid
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Comparison: 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid stands out due to the presence of the cycloheptyl group, which imparts unique steric and electronic properties. This makes it more versatile in certain chemical reactions and potentially more effective in specific biological applications compared to its analogs .

Properties

CAS No.

55376-70-0

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

6-cycloheptyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C17H19NO3/c19-16-13-9-12(11-5-3-1-2-4-6-11)7-8-15(13)18-10-14(16)17(20)21/h7-11H,1-6H2,(H,18,19)(H,20,21)

InChI Key

PRNUQUYVJLPUPG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O

Origin of Product

United States

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